molecular formula C11H7Cl2N3O2 B13876818 N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine CAS No. 61963-82-4

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine

Cat. No.: B13876818
CAS No.: 61963-82-4
M. Wt: 284.09 g/mol
InChI Key: LDZQYKPDUWZVAI-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine is a chemical compound that features a dichlorophenyl group attached to a nitropyridinyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine typically involves the reaction of 3,4-dichloroaniline with 3-nitropyridine-2-amine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dichlorophenyl)-3-nitropyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitropyridinyl amine structure differentiates it from other dichlorophenyl compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

61963-82-4

Molecular Formula

C11H7Cl2N3O2

Molecular Weight

284.09 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H7Cl2N3O2/c12-8-4-3-7(6-9(8)13)15-11-10(16(17)18)2-1-5-14-11/h1-6H,(H,14,15)

InChI Key

LDZQYKPDUWZVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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